TWS119

Vue d'ensemble

Description

Le TWS119 est un inhibiteur puissant de la glycogene synthase kinase 3 bêta (GSK3β) disubstitué de la pyrrolopyrimidine. Il a une concentration inhibitrice (IC₅₀) de 30 nanomolaires et une constante de dissociation (Kd) de 126 nanomolaires . La glycogene synthase kinase 3 bêta est une kinase sérine/thréonine qui joue un rôle clé dans l'inhibition de la voie de signalisation WNT. Par conséquent, le this compound fonctionne comme un activateur de la voie WNT .

Applications De Recherche Scientifique

TWS119 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

The primary target of TWS119 is glycogen synthase kinase 3 beta (GSK3β) . GSK3β is a serine/threonine kinase that plays a key role in inhibiting the Wnt pathway .

Mode of Action

This compound acts as a specific inhibitor of GSK3β . By inhibiting GSK3β, this compound activates the Wnt/β-catenin pathway . This interaction results in an increase in the level of β-catenin, a downstream substrate of GSK3β in the Wnt signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt/β-catenin pathway . This pathway is essential for embryonic development, the maintenance of stem cell proliferation, self-renewal, and tissue regeneration . Activation of this pathway can promote stem cell proliferation to restore tissue or organ impaired functions .

Pharmacokinetics

It’s known that this compound is a cell-permeable compound , suggesting it can readily enter cells to exert its effects.

Result of Action

This compound has been shown to have several effects at the molecular and cellular levels. It can induce differentiation of mouse embryonal carcinoma and embryonic stem cells to neurons . It also inhibits cell proliferation and induces apoptosis in human alveolar rhabdomyosarcoma cells . Furthermore, this compound can drive microglial anti-inflammatory activation and facilitate neurological recovery following experimental stroke .

Action Environment

The action of this compound can be influenced by environmental factors. For example, in a study on Penaeus vannamei, it was found that dietary this compound could improve the growth and immunity status of the shrimp, possibly by regulating the activity of the Wnt/β-catenin pathway and being closely related to ribosome function and energy metabolism .

Analyse Biochimique

Biochemical Properties

TWS119 interacts with the enzyme GSK3β, a serine/threonine kinase that is a key inhibitor of the WNT pathway . By inhibiting GSK3β, this compound functions as a WNT pathway activator . This interaction is characterized by an IC50 of 30 nM and Kd of 126 nM .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it induces differentiation of mouse embryonal carcinoma and embryonic stem cells to neurons . It also inhibits cell proliferation and induces apoptosis in human alveolar rhabdomyosarcoma cells . Furthermore, this compound has been found to modulate microglia polarization after experimental stroke, facilitating long-term neurological recovery .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibition of GSK3β, which in turn activates the WNT pathway . This leads to changes in gene expression and impacts various cellular functions .

Temporal Effects in Laboratory Settings

This compound has been administered from day 1 to 14 after stroke in experimental models, showing mitigated neurological deficits at days 14 and 21 . This suggests that this compound has a temporal effect in laboratory settings, with its impact observable over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on Penaeus vannamei, the growth and immunity status of the species improved with increasing dietary this compound .

Metabolic Pathways

This compound is involved in the WNT signaling pathway . By inhibiting GSK3β, it activates the WNT pathway, which is known to play a crucial role in cell communication and proliferation .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given its role in inhibiting GSK3β and activating the WNT pathway, it is likely that it interacts with these proteins at their respective locations within the cell .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du TWS119 implique la préparation d'une structure de pyrrolopyrimidine disubstituée. Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et ne sont pas largement divulguées dans la littérature publique. On sait que la synthèse implique plusieurs étapes de réactions organiques, notamment des réactions de condensation et de cyclisation .

Méthodes de production industrielle : Les méthodes de production industrielle du this compound ne sont pas explicitement détaillées dans les sources publiques. En règle générale, ces composés sont synthétisés dans des installations spécialisées de fabrication de produits chimiques dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le TWS119 subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.

Réduction : Les réactions de réduction impliquant le this compound sont moins fréquentes, mais peuvent se produire dans certaines conditions.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant sa structure de pyrrolopyrimidine.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions avec le this compound comprennent les oxydants, les réducteurs et les nucléophiles pour les réactions de substitution. Les conditions spécifiques dépendent de la réaction et du produit souhaités .

Principaux produits formés : Les principaux produits formés à partir de réactions impliquant le this compound dépendent du type de réaction. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés de pyrrolopyrimidine substitués .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant la glycogene synthase kinase 3 bêta, un inhibiteur clé de la voie de signalisation WNT. En inhibant la glycogene synthase kinase 3 bêta, le this compound active la voie WNT, ce qui entraîne l'accumulation de β-caténine et l'activation subséquente des gènes cibles de WNT . Cette activation favorise divers processus cellulaires, notamment la différenciation, la prolifération et l'apoptose .

Composés similaires :

Laduviglusib (CHIR-99021) : Un autre inhibiteur de la glycogene synthase kinase 3 bêta avec des applications similaires dans la recherche sur les cellules souches et la thérapie anticancéreuse.

SB216763 : Un inhibiteur de la glycogene synthase kinase 3 bêta utilisé dans des contextes de recherche similaires.

BIO (6-bromoindirubin-3'-oxime) : Un inhibiteur puissant de la glycogene synthase kinase 3 bêta avec des applications en neurobiologie et en recherche sur le cancer.

Unicité du this compound : Le this compound est unique en raison de sa grande puissance et de sa spécificité pour la glycogene synthase kinase 3 bêta. Sa capacité à induire la différenciation des cellules souches en neurones et ses applications dans la recherche sur le cancer en font un outil précieux dans la recherche scientifique .

Comparaison Avec Des Composés Similaires

Laduviglusib (CHIR-99021): Another inhibitor of glycogen synthase kinase 3 beta with similar applications in stem cell research and cancer therapy.

SB216763: A glycogen synthase kinase 3 beta inhibitor used in similar research contexts.

BIO (6-bromoindirubin-3’-oxime): A potent inhibitor of glycogen synthase kinase 3 beta with applications in neurobiology and cancer research.

Uniqueness of TWS119: this compound is unique due to its high potency and specificity for glycogen synthase kinase 3 beta. Its ability to induce differentiation of stem cells into neurons and its applications in cancer research make it a valuable tool in scientific research .

Propriétés

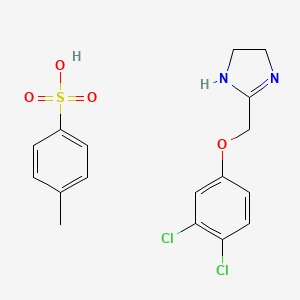

IUPAC Name |

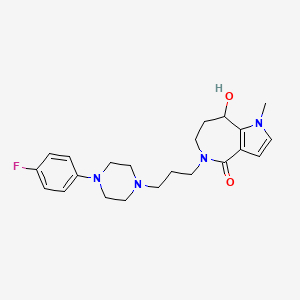

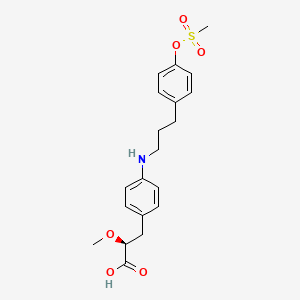

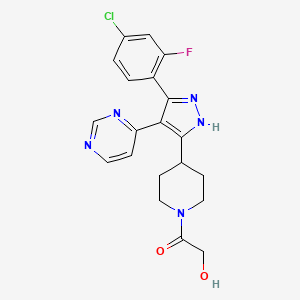

3-[[6-(3-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c19-12-4-1-3-11(7-12)16-9-15-17(22-16)20-10-21-18(15)24-14-6-2-5-13(23)8-14/h1-10,23H,19H2,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVLEBIVXZSOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC3=C(N2)N=CN=C3OC4=CC=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429550 | |

| Record name | TWS119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601514-19-6 | |

| Record name | TWS119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[6-(3-Aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yloxy]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of TWS119 and how does it interact with it?

A1: this compound specifically targets GSK-3β, a serine/threonine kinase involved in numerous cellular processes. It binds to the ATP-binding site of GSK-3β with high affinity (IC50 = 30 nM) [], thereby inhibiting its kinase activity.

Q2: How does this compound's inhibition of GSK-3β influence the Wnt/β-catenin signaling pathway?

A2: GSK-3β is a negative regulator of the Wnt/β-catenin pathway. By inhibiting GSK-3β, this compound prevents β-catenin phosphorylation, leading to its stabilization and accumulation in the cytoplasm. Consequently, β-catenin translocates to the nucleus and activates the transcription of Wnt target genes [, , , , , , , , ].

Q3: Does this compound affect the differentiation of specific cell types?

A3: Yes, research indicates that this compound promotes the differentiation of certain cell types by modulating the Wnt/β-catenin pathway. For instance, it enhances neuronal differentiation in embryonic stem cells [], promotes chondrogenic differentiation of synovium-derived mesenchymal stem cells [], and influences the development of CD62L+ central memory-like T cells [, ].

Q4: What is the role of this compound in modulating the immune response?

A4: this compound has been shown to influence the immune response, particularly by impacting T cell function. It can promote the generation of memory stem T cells (TSCM), a subset with enhanced self-renewal, multipotent capacity, and antitumor capabilities [, ]. Additionally, it can modulate the cytokine production and proliferation of T cells [, , , ].

Q5: How does this compound impact cellular processes like proliferation and apoptosis?

A5: this compound has been demonstrated to influence both proliferation and apoptosis in various cell types. For example, it can inhibit the proliferation of certain cancer cells while promoting the proliferation of specific stem cell populations [, , ]. In terms of apoptosis, this compound has shown protective effects against neuronal apoptosis induced by oxygen-glucose deprivation []. These effects are likely mediated through its influence on various signaling pathways, including the Wnt/β-catenin pathway.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C19H15N3O2 and its molecular weight is 317.34 g/mol.

Q7: Is there information available regarding the spectroscopic data of this compound?

A7: While the provided research articles do not explicitly detail the spectroscopic data for this compound (NMR, IR, etc.), its chemical structure is well-established, and such data may be available in chemical databases or from the manufacturer.

Q8: What is known about the stability of this compound under various conditions?

A8: The research papers primarily focus on this compound's biological activity and do not extensively discuss its stability under various storage conditions (temperature, light, pH, etc.). Information on stability would be crucial for its formulation and long-term storage.

Q9: What in vitro models have been used to study the effects of this compound?

A9: Several in vitro models have been employed, including cell lines like NIH3T3 fibroblasts [], RAW 264.7 macrophages [], and primary cultures of human bone marrow cells [], human corneal endothelial cells [], human CD8+ T lymphocytes [, ], and rat inner medullary collecting duct cells [].

Q10: Has this compound been investigated in in vivo models, and if so, what are the key findings?

A10: Yes, this compound has been studied in various animal models. In a rat model of transient cerebral ischemia, this compound demonstrated neuroprotective effects, reducing infarct volume and brain edema []. In mouse models, it promoted the engraftment of hematopoietic stem cells and modulated T cell reconstitution []. Studies in zebrafish have shown its potential to mitigate cadmium-induced developmental neurotoxicity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.